

An In-depth Technical Guide to Eosin Y Disodium Salt

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Compound of Interest

Compound Name: *Eosin Y disodium*

Cat. No.: *B8006750*

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This guide provides comprehensive technical information on **Eosin Y disodium** salt, a vital dye used extensively in histology, diagnostics, and biomedical research. The document outlines its core physicochemical properties, a detailed experimental protocol for its most common application, and logical workflow diagrams to support laboratory use.

Core Properties of Eosin Y Disodium Salt

Eosin Y disodium salt, also known as Acid Red 87, is a synthetic xanthene dye notable for its vibrant red fluorescence.[1][2] It is the disodium salt of 2',4',5',7'-tetrabromofluorescein.[3] In biological applications, it serves as an acidic dye, binding to and staining basic or acidophilic components of the cell, such as the cytoplasm, collagen, and muscle fibers, in various shades of red and pink.[4][5] Its most prominent use is as a counterstain to hematoxylin in the Hematoxylin and Eosin (H&E) staining protocol, one of the most fundamental and widely used techniques in histology for medical diagnosis and research.[5][6]

The quantitative properties of **Eosin Y disodium** salt are summarized below. These values are critical for preparing solutions, ensuring experimental reproducibility, and understanding the compound's behavior in various applications.

Property	Value	Reference(s)
Molecular Weight	691.85 g/mol	[7][8]
Molecular Formula	C ₂₀ H ₆ Br ₄ Na ₂ O ₅	[3][9]
CAS Number	17372-87-1	[3][9][10]
Appearance	Red to brownish-red crystalline powder	[3][4]
Melting Point	>300 °C (572 °F)	[4][6][11]
Solubility	Freely soluble in water; Soluble in ethanol	[4][6]
Absorption Max (λ _{max})	514 nm	[6]
Synonyms	Acid Red 87, Eosin Yellowish, 2',4',5',7'- Tetrabromofluorescein disodium salt	[3][10]

The following diagram illustrates the relationship between the core chemical identity and its key properties.



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A diagram correlating **Eosin Y disodium** salt with its key identifiers and uses.

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

The H&E stain is the cornerstone of histological practice. The protocol involves the application of hematoxylin, a basic dye that stains acidic (basophilic) structures like the cell nucleus blue, followed by a counterstain with Eosin Y, which stains basic (acidophilic) structures like cytoplasm and extracellular matrix pink or red.[12]

To differentially stain the nucleus and cytoplasm of cells in paraffin-embedded tissue sections for microscopic examination of morphology.

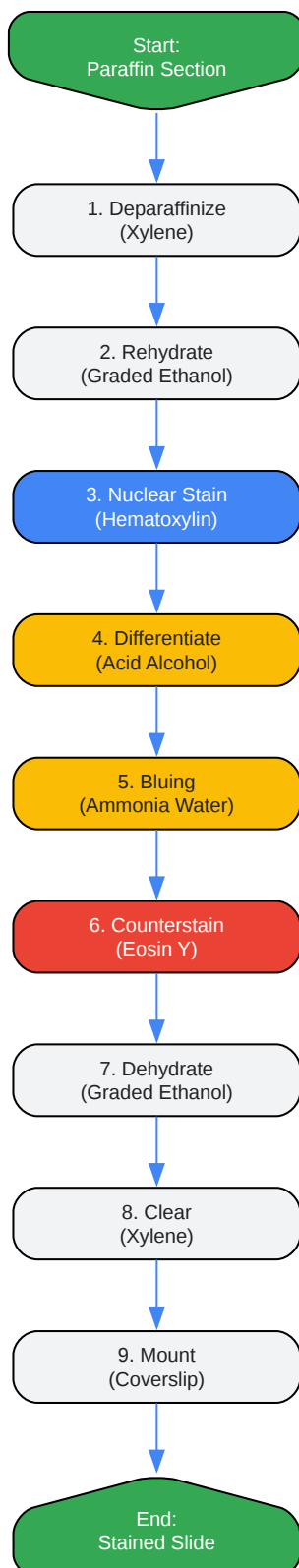
- Harris Hematoxylin solution

- 1% Eosin Y solution (1g **Eosin Y disodium** salt in 100 ml distilled water, with a crystal of thymol to prevent fungal growth)
- Distilled water
- Ethanol (70%, 95%, and 100%)
- Xylene
- 0.3% Acid Alcohol (1% HCl in 70% ethanol)
- 0.2% Ammonia Water or Scott's Tap Water Substitute (for bluing)
- Mounting medium (e.g., Permount)
- Microscope slides with paraffin-embedded tissue sections
- Staining jars
- Coverslips
- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5-10 minutes each.[\[13\]](#)[\[14\]](#)
 - Immerse in 100% Ethanol: 2 changes, 2-5 minutes each.[\[13\]](#)[\[14\]](#)
 - Immerse in 95% Ethanol: 2 minutes.[\[12\]](#)[\[14\]](#)
 - Immerse in 70% Ethanol: 2 minutes.[\[12\]](#)[\[14\]](#)
 - Rinse thoroughly in running tap water.[\[12\]](#)
- Nuclear Staining (Hematoxylin):
 - Immerse slides in filtered Harris Hematoxylin for 3-8 minutes.[\[12\]](#)
 - Rinse briefly in running tap water to remove excess stain.[\[12\]](#)

- Differentiation:
 - Dip slides briefly (1-5 seconds) in 0.3% Acid Alcohol to remove non-specific background staining.[15]
 - Rinse immediately in running tap water.[15]
- Bluing:
 - Immerse slides in an alkaline solution (e.g., 0.2% Ammonia Water or Scott's Tap Water Substitute) for 30-60 seconds until sections turn a crisp blue.[12][14]
 - Wash in running tap water for 5 minutes.[12][14]
- Counterstaining (Eosin):
 - Rinse slides in 95% ethanol for 1-2 minutes.[12]
 - Immerse in 1% Eosin Y solution for 30 seconds to 2 minutes.[14] Time is critical and may require optimization.
- Dehydration, Clearing, and Mounting:
 - Dehydrate slides through graded alcohols: 95% Ethanol (2 changes, 2 minutes each) followed by 100% Ethanol (2 changes, 2 minutes each).[14][16]
 - Clear in Xylene: 2 changes, 5 minutes each.[14][16]
 - Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.[16]
- Nuclei: Blue to purple
- Cytoplasm: Various shades of pink to red
- Muscle Fibers: Deep pink/red
- Red Blood Cells: Bright cherry red

- Collagen: Pink

The logical sequence of the H&E staining protocol is visualized below.



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A workflow diagram of the standard Hematoxylin and Eosin (H&E) staining protocol.

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